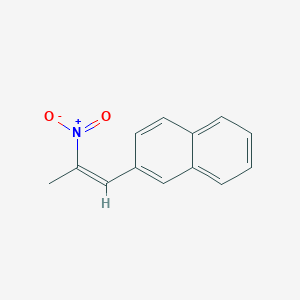

2-(2-Nitro-1-propenyl)naphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Organic Electronics

2-(2-Nitro-1-propenyl)naphthalene: has been explored for its potential in organic electronics . Its structural properties allow it to be used in the synthesis of polyaromatic molecules, which are crucial for applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Light-Emitting Electrochemical Cells (OLECs) . The compound’s ability to participate in Suzuki-coupling reactions makes it valuable for creating extended aromatic systems necessary for electronic applications.

Photovoltaic Devices

In the realm of photovoltaic devices , derivatives of naphthalene, like 2-(2-Nitro-1-propenyl)naphthalene , are used to develop electron transport materials for perovskite solar cells . These materials are essential for achieving high-performance and efficient solar energy conversion, with naphthalene derivatives providing stability and electron mobility.

Flexible Displays

The compound’s derivatives are being studied for their use in flexible displays . They are part of a class of molecules known as naphthalene diimides (NDIs) , which are known for their high electron affinity and good charge carrier mobility, making them suitable for use in flexible electronic displays .

Supramolecular Chemistry

Supramolecular chemistry: is another field where 2-(2-Nitro-1-propenyl)naphthalene finds application. It contributes to the construction of supramolecular cages and assemblies that have unique photo- and electrochemical properties. These structures are used in catalysis, chemical separation, and sensing .

Sensing Technologies

The compound is involved in the development of sensing technologies . Naphthalene derivatives are part of sensors that detect volatile polycyclic aromatic hydrocarbons (PAHs) in the air, which are potentially toxic to humans and animals. Such sensors are crucial for environmental monitoring and public health .

Molecular Switching Devices

Lastly, 2-(2-Nitro-1-propenyl)naphthalene is relevant in the creation of molecular switching devices . These devices utilize the compound’s ability to change configuration under certain stimuli, which is essential for developing smart materials that can respond dynamically to environmental changes .

作用机制

Mode of Action

It is known that nitro compounds can undergo a variety of reactions, including reduction and nucleophilic substitution, which could potentially interact with biological targets .

Pharmacokinetics

It’s known that nitro compounds can be metabolized in the body through various pathways, including reduction . The bioavailability of this compound would depend on these factors, as well as its solubility and stability.

Result of Action

The molecular and cellular effects of 2-(2-Nitro-1-propenyl)naphthalene’s action are currently unknown. As a nitro compound, it could potentially act as an electrophile and form covalent bonds with nucleophilic sites in biological molecules , but the specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Nitro-1-propenyl)naphthalene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . For example, it’s known that nitro compounds can be sensitive to light and heat, which could potentially affect their stability and reactivity .

属性

IUPAC Name |

2-[(Z)-2-nitroprop-1-enyl]naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-10(14(15)16)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-9H,1H3/b10-8- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZVIBZSHDZFPP-NTMALXAHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=CC2=CC=CC=C2C=C1)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Nitro-1-propenyl)naphthalene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2925004.png)

![N-[2-(5-Azaspiro[2.5]octan-5-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2925006.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)

![2-[5-(5,6-Dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]indolizine](/img/structure/B2925013.png)

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![10-[(E)-2-[(2,5-dimethoxyphenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2925019.png)

![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)